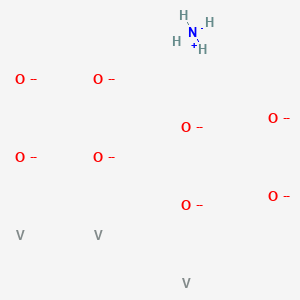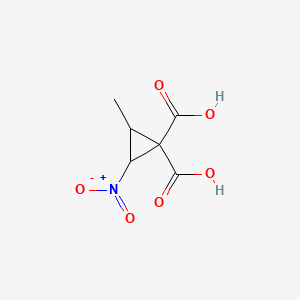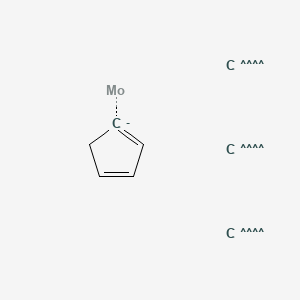
ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(cyclopentadienyl)nickel(II) 97 is an organometallic compound with the empirical formula C8H10Ni. It is a dark purple liquid that is sensitive to air and moisture. This compound is known for its unique structure, where the nickel atom is coordinated to both an allyl group and a cyclopentadienyl ring. This coordination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl(cyclopentadienyl)nickel(II) 97 typically involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
NiCl2+CpNa+AllylMgBr→CpNi(Allyl)+NaCl+MgBrCl
Where Cp represents the cyclopentadienyl ring. The reaction is usually conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Allyl(cyclopentadienyl)nickel(II) 97 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to maintain product quality. The use of automated systems for reagent addition and product isolation helps in achieving consistent yields and purity .
Chemical Reactions Analysis
Types of Reactions
Allyl(cyclopentadienyl)nickel(II) 97 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The allyl and cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, and other organic ligands
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) complexes.
Substitution: Various nickel complexes with different ligands
Scientific Research Applications
Allyl(cyclopentadienyl)nickel(II) 97 has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds
Mechanism of Action
The mechanism of action of Allyl(cyclopentadienyl)nickel(II) 97 involves the coordination of the nickel center to the allyl and cyclopentadienyl ligands. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include:
Ligand Exchange: The compound can undergo ligand exchange reactions, where the allyl or cyclopentadienyl ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These processes are crucial in catalytic cycles involving nickel complexes
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Bis(cyclopentadienyl)cobalt(II)
Uniqueness
Allyl(cyclopentadienyl)nickel(II) 97 is unique due to its dual coordination to both an allyl group and a cyclopentadienyl ring. This dual coordination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications. Compared to similar compounds, it offers a unique combination of catalytic activity and stability, which is valuable in both research and industrial settings .
Properties
CAS No. |
12107-46-9 |
|---|---|
Molecular Formula |
C8H10Ni |
Molecular Weight |
164.86 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;nickel(2+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |
InChI Key |
DOYIBAKSKZZYPC-UHFFFAOYSA-N |
SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |
Canonical SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



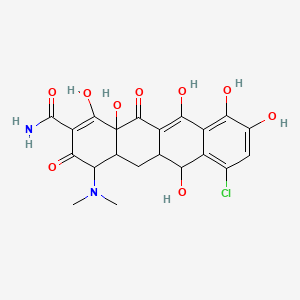
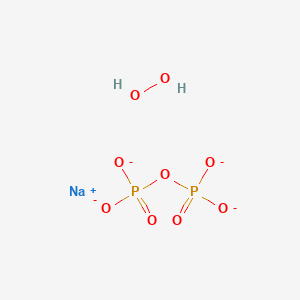
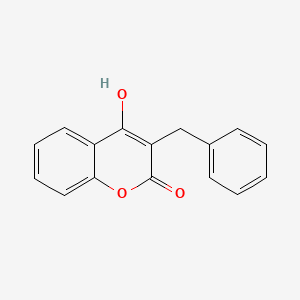
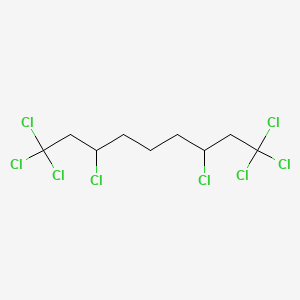

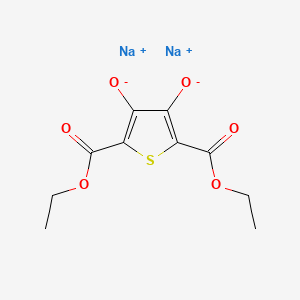
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
